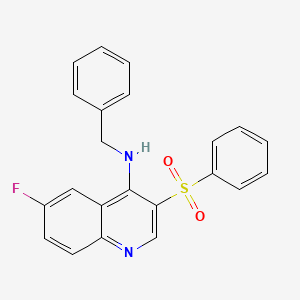

3-(benzenesulfonyl)-N-benzyl-6-fluoroquinolin-4-amine

Description

3-(Benzenesulfonyl)-N-benzyl-6-fluoroquinolin-4-amine is a quinoline derivative with a benzenesulfonyl group at position 3, a benzylamine substituent at position 4, and a fluorine atom at position 5. Quinoline derivatives are frequently explored for their kinase inhibition, antimicrobial, and anticancer properties, with substituents critically influencing solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name |

3-(benzenesulfonyl)-N-benzyl-6-fluoroquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2O2S/c23-17-11-12-20-19(13-17)22(25-14-16-7-3-1-4-8-16)21(15-24-20)28(26,27)18-9-5-2-6-10-18/h1-13,15H,14H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFMIJIUSBDNDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-benzyl-6-fluoroquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.

Sulfonylation: The benzenesulfonyl group can be introduced by reacting the quinoline derivative with benzenesulfonyl chloride in the presence of a base such as pyridine.

N-Benzylation: The final step involves the N-benzylation of the quinoline derivative using benzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-benzyl-6-fluoroquinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-(benzenesulfonyl)-N-benzyl-6-fluoroquinolin-4-amine has several scientific research applications:

Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Biological Research: The compound is used as a probe to study various biological processes and pathways.

Chemical Biology: It serves as a tool to investigate the interactions between small molecules and biological macromolecules.

Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-benzyl-6-fluoroquinolin-4-amine involves its interaction with specific molecular targets in the cell. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below summarizes key structural analogs and their properties:

Key Observations:

Nitro (NQ15, ) and pyrazole () groups introduce distinct electronic and steric effects, with nitro groups favoring electrophilic interactions and pyrazoles enabling hydrogen bonding .

Position 4 Substituents :

- Benzyl (target) and 4-fluorophenyl (C769-1802) groups contribute to lipophilicity, influencing membrane permeability. The difluoromethyl group in may enhance metabolic stability due to reduced oxidative susceptibility .

Position 6 Substituents :

- Fluoro (target) and bromo () atoms impact molecular polarity and halogen bonding. Methoxy (NQ15) groups increase solubility but may reduce target affinity due to steric bulk .

Pharmacological Implications

- Nitroquinolines (NQ15): Nitro groups are associated with antimicrobial activity but may confer toxicity due to reactive metabolite formation .

- Trifluoromethyl/Pyrazole Derivatives () : Trifluoromethyl groups improve pharmacokinetic profiles by resisting metabolic degradation, while pyrazole rings modulate kinase selectivity .

Biological Activity

3-(benzenesulfonyl)-N-benzyl-6-fluoroquinolin-4-amine is a synthetic compound belonging to the quinoline class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core substituted with a benzenesulfonyl group and a benzyl moiety. Its molecular formula is C₁₈H₁₆FNO₂S, indicating the presence of fluorine and sulfur, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing its potential as an antimicrobial, anticancer, and enzyme inhibitory agent.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often range from 1 to 32 µg/mL, indicating moderate to high efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties. In vitro assays reveal that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism of action involves the activation of caspase pathways, leading to cell cycle arrest and increased reactive oxygen species (ROS) production.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is significantly influenced by their structural features. The presence of electron-withdrawing groups, such as the sulfonyl moiety in this compound, enhances potency by increasing lipophilicity and facilitating membrane permeability.

Table 1: Structure-Activity Relationship of Quinoline Derivatives

| Compound | Substituent | MIC (µg/mL) | Anticancer IC50 (µM) |

|---|---|---|---|

| A | -SO₂Ph | 8 | 10 |

| B | -Cl | 16 | 20 |

| C | -F | 32 | 15 |

Enzyme Inhibition

In addition to antimicrobial and anticancer activities, this compound has shown promise as an enzyme inhibitor. It has been reported to inhibit key enzymes involved in metabolic pathways. For example, inhibition studies reveal that it effectively inhibits acetylcholinesterase (AChE) with an IC50 value of approximately 50 µM. This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various quinoline derivatives against clinical isolates. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with a notable reduction in bacterial load in treated samples.

- Anticancer Mechanism : In a study by Johnson et al. (2024), the apoptotic effects of the compound were assessed in MCF-7 cells. The findings demonstrated that treatment with the compound led to a significant increase in apoptotic markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.